REACTION_SMILES
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[I:1][c:2]1[c:3]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:4][cH:5][cH:6][cH:7]1.[NH2:12][c:13]1[n:14][cH:15][c:16]([CH3:21])[n:17][c:18]1[O:19][CH3:20].[cH:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1>>[I:1][c:2]1[c:3]([S:8](=[O:9])(=[O:10])[NH:12][c:13]2[n:14][cH:15][c:16]([CH3:21])[n:17][c:18]2[O:19][CH3:20])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1nc(C)cnc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1nc(C)cnc1NS(=O)(=O)c1ccccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |